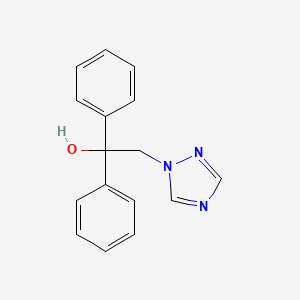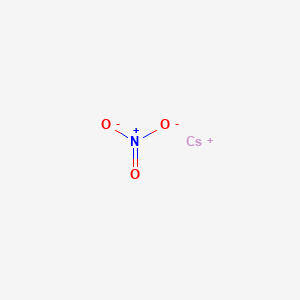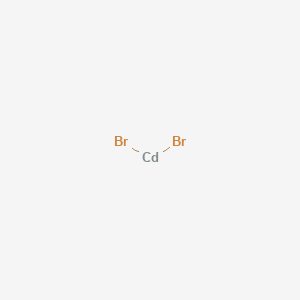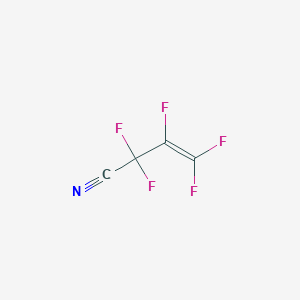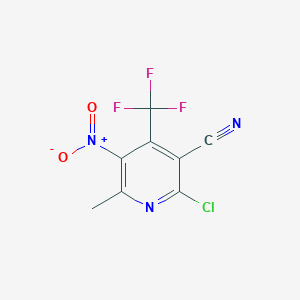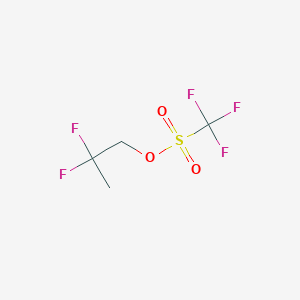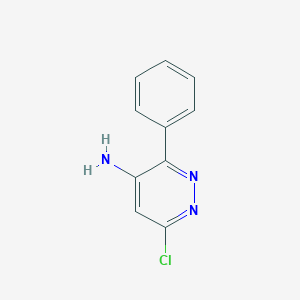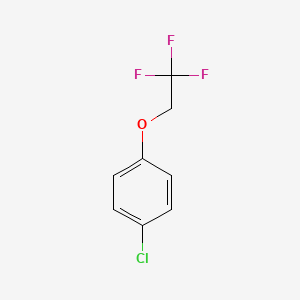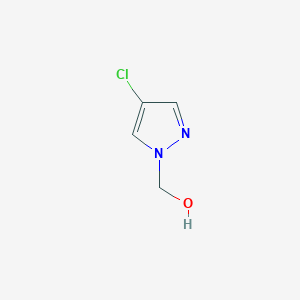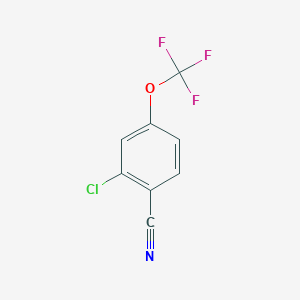
2-氯-4-(三氟甲氧基)苯甲腈
描述
2-Chloro-4-(trifluoromethoxy)benzonitrile is a chemical compound with the CAS Number: 874482-94-7 . It has a molecular weight of 221.57 .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-(trifluoromethoxy)benzonitrile is provided in some resources , which can be used to generate its molecular structure.Physical And Chemical Properties Analysis
2-Chloro-4-(trifluoromethoxy)benzonitrile is a liquid at 20 degrees Celsius . More specific physical and chemical properties such as boiling point, flash point, specific gravity, and refractive index are not available in the resources for this specific compound.科学研究应用
锂离子电池中的电解液添加剂
- 4-(三氟甲基)-苯甲腈 (4-TB) 已被用作高电压锂离子电池中 LiNi 0.5 Mn 1.5 O 4 正极的新型电解液添加剂。这种添加剂显著提高了电池的循环稳定性和容量保持率,表明其在提高高电压锂离子电池性能方面的潜力 (Huang 等人,2014)。
有机合成和化学反应
- 该化合物已用于 Sandmeyer 反应中,以生产 2-氯-5-三氟甲基-苯甲腈。由于反应时间缩短,该工艺展示了更高的生产力和更安全的工作环境 (Nielsen 等人,2004)。
- 2-氯-4-(三氟甲氧基)苯甲腈被用作各种有机合成中的中间体,例如将 2-(4-氯-5H-1,2,3-二噻唑烷基氨基)苯甲腈转化为 3-氨基吲哚-2-甲腈,显示了其在化学合成中的多功能性 (Michaelidou 和 Koutentis,2009)。
催化和材料科学
- 在催化和材料科学领域,该化合物已被研究其在改性材料表面(例如二氧化锡)方面的潜力。这表明其在表面化学和材料改性中的用途 (Grüniger 和 Calzaferri,1979)。
- 该化合物参与了对称取代的二芳基呋喃的分子堆积性质的研究,为相关苯甲腈氧化物的固态化学提供了见解 (Ojala 等人,2017)。
光催化应用
- 2-氯-4-(三氟甲氧基)苯甲腈已被用于光催化过程中。例如,它的衍生物 4-(三氟甲氧基)苯甲腈已用于光催化生成氟光气,这是一种高度亲电中间体,展示了其在光介导化学转化中的潜力 (Petzold 等人,2018)。
安全和危害
While specific safety and hazard information for 2-chloro-4-(trifluoromethoxy)Benzonitrile is not available, it’s important to handle all chemical compounds with care. General safety measures include avoiding personal contact, including inhalation, wearing protective clothing, using the substance only in a well-ventilated area, and avoiding contact with moisture .
属性
IUPAC Name |
2-chloro-4-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFIJIGOVVNMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735907 | |
| Record name | 2-Chloro-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874482-94-7 | |
| Record name | 2-Chloro-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


